molecular formula C17H14Cl4N2O2 B2601836 N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide CAS No. 321433-57-2

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide

Cat. No.: B2601836
CAS No.: 321433-57-2
M. Wt: 420.11
InChI Key: KJRAOCMDWCOELA-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide: is an organic compound characterized by the presence of two 2,4-dichlorophenyl groups and two dimethylpropanediamide groups

Scientific Research Applications

Chemistry: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of dichlorophenyl groups on biological systems. It is also employed in the development of bioactive molecules with potential therapeutic applications.

Medicine: Its unique structure allows for the exploration of novel pharmacological activities .

Industry: In the industrial sector, N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide typically involves the reaction of 2,4-dichloroaniline with dimethylpropanediamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • N,N’-bis(2,4-dichlorophenyl)hexanediamide
  • N,N’-bis(2,4-dichlorophenyl)nonanediamide
  • N,N’-bis(2,4-dichlorophenyl)isophthalamide

Comparison: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide is unique due to its specific structural arrangement and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its dimethylpropanediamide groups confer different solubility and stability properties compared to hexanediamide or nonanediamide derivatives .

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N2O2/c1-22(14-5-3-10(18)7-12(14)20)16(24)9-17(25)23(2)15-6-4-11(19)8-13(15)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRAOCMDWCOELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)Cl)C(=O)CC(=O)N(C)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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